[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate is a naturally occurring compound found in red yeast rice, a product of rice fermentation using the fungus Monascus purpureus. It belongs to the class of monacolins, which are known for their cholesterol-lowering properties. This compound, along with other monacolins, has been studied for its potential health benefits, particularly in reducing cholesterol levels and improving cardiovascular health .
Preparation Methods
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate is primarily produced through the fermentation of rice by Monascus purpureus. The fermentation process involves inoculating rice with the Monascus fungus and allowing it to ferment under controlled conditions. The key steps in the preparation include:
Inoculation: Rice is inoculated with Monascus purpureus spores.
Fermentation: The inoculated rice is fermented at a specific temperature and humidity for several days.
Extraction: The fermented rice is then extracted using solvents to isolate monacolins, including this compound.
Chemical Reactions Analysis
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate has several scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential to form new compounds through various reactions.
Biology: Research in biology focuses on the effects of this compound on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its cholesterol-lowering properties and potential to improve cardiovascular health.
Mechanism of Action
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the production of mevalonic acid, a precursor to cholesterol. This leads to a decrease in cholesterol levels in the blood .
Comparison with Similar Compounds
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate is similar to other monacolins, such as Monacolin-K (also known as lovastatin), Monacolin-J, and Monacolin-L. These compounds share a similar mechanism of action, inhibiting HMG-CoA reductase to lower cholesterol levels. this compound is unique in its specific structure and potential for different biological activities .
Similar Compounds
- Monacolin-K (Lovastatin)
- Monacolin-J
- Monacolin-L
- Monacolin-X
This compound stands out due to its distinct chemical structure and potential for unique therapeutic applications.
Properties
CAS No. |
106909-04-0 |
---|---|
Molecular Formula |
C22H17N5O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C23H34O6/c1-13-8-16-5-4-14(2)19(7-6-18-11-17(25)12-22(27)28-18)23(16)20(9-13)29-21(26)10-15(3)24/h4-5,8,13-15,17-20,23-25H,6-7,9-12H2,1-3H3/t13-,14-,15?,17+,18+,19-,20-,23-/m0/s1 |
InChI Key |
ICHHXFCJBZGEMY-IIAHBEPISA-N |
SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)CC(C)O |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O |
Synonyms |
monacolin M monacolin-M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.